molecular formula C12H15N5O2S B2371563 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034600-81-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2371563
CAS No.: 2034600-81-0
M. Wt: 293.35
InChI Key: CCWPTIUNSCYNFS-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound featuring a pyrazole and pyrazine moiety linked to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrazole or pyrazine derivatives .

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group may enhance the compound’s stability and binding affinity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrazine derivatives, such as:

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a pyrazole and pyrazine ring with a cyclopropanesulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)15-6-8-17-7-3-11(16-17)12-9-13-4-5-14-12/h3-5,7,9-10,15H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWPTIUNSCYNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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